molecular formula C25H25N3O5S B2419142 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899986-20-0

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2419142
CAS No.: 899986-20-0
M. Wt: 479.55
InChI Key: HIYYVIDDQMZTJC-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine core, a cyclopentyl group, and a dimethoxyphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-16-11-12-20(32-2)18(13-16)26-21(29)14-34-25-27-22-17-9-5-6-10-19(17)33-23(22)24(30)28(25)15-7-3-4-8-15/h5-6,9-13,15H,3-4,7-8,14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYYVIDDQMZTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the condensation of salicylamide with various aldehydes and ketones . The cyclopentyl group is then introduced via a cyclization reaction, followed by the attachment of the dimethoxyphenylacetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it could interact with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide apart is its unique combination of a benzofuro[3,2-d]pyrimidine core with a cyclopentyl group and a dimethoxyphenylacetamide moiety. This distinct structure provides it with unique chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a unique tricyclic core with multiple functional groups that may influence its biological activity. The presence of sulfur and nitrogen atoms within the structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, including resistant strains such as Staphylococcus aureus . The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on normal cell lines. It was found that certain derivatives did not exhibit significant toxicity towards L929 cells while maintaining antimicrobial efficacy . This selective toxicity is crucial for developing therapeutics that minimize harm to normal tissues.

Lipophilicity and Bioavailability

The lipophilicity of the compound plays a vital role in its biological activity and absorption in biological systems. Higher lipophilicity often correlates with increased membrane permeability, which can enhance the compound's efficacy against target cells .

Research Findings Summary

StudyFindings
Study 1Identified strong bactericidal effects against Staphylococcus spp.
Study 2Evaluated cytotoxicity on L929 cells; low toxicity observed at effective concentrations.
Study 3Analyzed lipophilicity; suggested improved bioavailability correlating with antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that specific modifications in their structure led to enhanced antimicrobial activity. Compounds were tested against a panel of Gram-positive and Gram-negative bacteria, revealing that some derivatives were more effective than traditional antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on evaluating the cytotoxic effects of synthesized derivatives on cancer cell lines (A549 and HepG2). Results indicated that several compounds significantly stimulated cell viability, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this complex tricyclic acetamide derivative?

  • Methodological Answer : The synthesis involves multi-step procedures, including cyclization reactions and functionalization of the diazatricyclo core. General procedures (GP1 and GP2) for N-acyl carbazole derivatives, as outlined in , can be adapted. For example, cyclopentyl and diazatricyclo moieties may require iodonium salt intermediates (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) to facilitate coupling reactions . The 2,5-dimethoxyphenyl group is likely introduced via nucleophilic substitution or amidation, as seen in analogous dimethoxy acetoacetanilide syntheses .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) are essential. The sulfanyl and acetamide groups can be confirmed via sulfur-specific X-ray photoelectron spectroscopy (XPS) or infrared (IR) analysis. Predicted InChIKey data (e.g., from ) can guide spectral interpretation and cross-validate computational models .

Advanced Research Questions

Q. How can researchers optimize reaction yields while managing steric hindrance from the cyclopentyl and tricyclic moieties?

  • Methodological Answer : Employ a Design of Experiments (DOE) approach to test variables such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. ’s iodonium salt-mediated coupling methods suggest that steric hindrance can be mitigated by using bulky ligands or slow addition protocols . Computational tools (e.g., DFT calculations) can model transition states to predict steric clashes .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer : Cross-validate results using hybrid experimental-computational workflows. For instance, discrepancies in reaction pathways (e.g., unexpected byproducts) may arise from unaccounted solvent effects or intermediate stability. emphasizes linking findings to theoretical frameworks (e.g., frontier molecular orbital theory) to reconcile anomalies . Additionally, replicate studies under controlled conditions (e.g., inert atmosphere, moisture-free) to isolate variables .

Q. How can researchers design robust purification protocols for this acetamide derivative?

  • Methodological Answer : Combine chromatographic (e.g., flash column chromatography with silica gel or C18 reverse-phase columns) and recrystallization techniques. ’s classification of chemical engineering research (e.g., RDF2050107 on powder/particle technology) highlights the importance of solvent selection (e.g., ethyl acetate/hexane mixtures) to balance solubility and crystallinity . Monitor purity via HPLC with UV detection at λ ~280 nm (aligned with the aromatic and conjugated systems in the compound) .

Experimental Design and Data Analysis

Q. What frameworks guide hypothesis-driven research on the compound’s biological or catalytic activity?

  • Methodological Answer : Align experiments with conceptual frameworks such as structure-activity relationship (SAR) models or enzyme inhibition mechanisms. underscores the need to anchor hypotheses in existing theories (e.g., ligand-receptor binding kinetics) while designing assays (e.g., kinase inhibition or cytotoxicity screens) . For catalytic studies, integrate kinetic isotope effects (KIE) or Hammett plots to probe mechanistic pathways .

Q. How should researchers address reproducibility challenges in multi-step syntheses?

  • Methodological Answer : Document reaction parameters rigorously (e.g., moisture levels, catalyst batches) and use statistical tools (e.g., RSD calculations) to assess variability. ’s emphasis on replicating studies with "new technological means" suggests adopting automation (e.g., flow chemistry) or real-time monitoring (e.g., in situ IR) to enhance consistency .

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